PF-945863

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

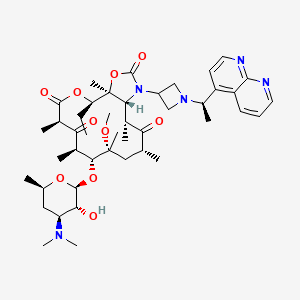

C44H65N5O10 |

|---|---|

Molecular Weight |

824.0 g/mol |

IUPAC Name |

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]azetidin-3-yl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |

InChI |

InChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37-,38-,41+,43-,44-/m1/s1 |

InChI Key |

FATPJRUUPNLGGR-IPOVFCFTSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)[C@H](C)C5=C6C=CC=NC6=NC=C5)C |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Aldehyde Oxidase Substrate Specificity of PF-945863

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 has been identified as a substrate for aldehyde oxidase (AO), a cytosolic enzyme increasingly recognized for its significant role in the metabolism of xenobiotics, particularly drugs bearing N-heterocyclic motifs. Understanding the substrate specificity and metabolic fate of compounds like this compound is paramount in drug discovery and development to accurately predict pharmacokinetic profiles and avoid potential clinical failures due to unforeseen metabolic pathways. This technical guide provides a comprehensive overview of the aldehyde oxidase-mediated metabolism of this compound, including available quantitative data, detailed experimental protocols for assessing AO substrate specificity, and a visualization of its metabolic transformation.

Quantitative Data on this compound Metabolism by Aldehyde Oxidase

The primary metabolism of this compound is significantly influenced by aldehyde oxidase. The fraction of this compound metabolized by AO (fm,AO) has been determined to be 0.63, indicating that a substantial portion of its clearance is mediated by this enzyme.

| Parameter | Value | Source |

| Fraction Metabolized by AO (fm,AO) | 0.63 | (Data from internal Pfizer studies, as cited in other publications) |

| Predicted In Vitro Unbound Intrinsic Clearance | 38.8–44.6 mL/min/kg | Zientek et al. (2010)[2] |

| In Vivo Unbound Intrinsic Clearance | 35 mL/min/kg | Zientek et al. (2010)[2] |

Experimental Protocols for Determining Aldehyde Oxidase Substrate Specificity

The following protocols are based on established methodologies for assessing the metabolism of compounds by aldehyde oxidase in human liver subcellular fractions. These methods are representative of those that would be used to characterize the substrate specificity of compounds like this compound.

Protocol 1: Aldehyde Oxidase Stability Assay in Human Liver Cytosol

Objective: To determine the metabolic stability of a test compound (e.g., this compound) in the presence of human liver cytosol, a primary source of aldehyde oxidase.

Materials:

-

Test compound (e.g., this compound)

-

Pooled human liver cytosol (e.g., from a reputable commercial supplier)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) containing an appropriate internal standard for LC-MS/MS analysis

-

Incubator or water bath set to 37°C

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dilute the test compound in potassium phosphate buffer to the final desired concentration (e.g., 1 µM).

-

Pre-warm the human liver cytosol and the test compound solution to 37°C.

-

Initiate the metabolic reaction by adding the human liver cytosol to the test compound solution. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a sample of the reaction mixture.[3]

-

Immediately quench the reaction by adding the aliquot to a 96-well plate containing cold acetonitrile with an internal standard.[4]

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[4]

-

Calculate the rate of disappearance of the parent compound to determine the intrinsic clearance (CLint).

Protocol 2: Reaction Phenotyping to Confirm Aldehyde Oxidase Involvement

Objective: To confirm that the observed metabolism of the test compound is mediated by aldehyde oxidase.

Materials:

-

All materials from Protocol 1

-

A known selective aldehyde oxidase inhibitor (e.g., hydralazine or menadione)[3]

Procedure:

-

Follow the procedure outlined in Protocol 1.

-

In parallel, run a set of incubations that include a pre-incubation step with the aldehyde oxidase inhibitor before the addition of the test compound.

-

Compare the rate of metabolism of the test compound in the presence and absence of the AO inhibitor.

-

A significant reduction in the rate of metabolism in the presence of the inhibitor confirms the involvement of aldehyde oxidase.

Metabolic Pathway of this compound

Aldehyde oxidase catalyzes the oxidation of this compound. While the exact structure of this compound and its metabolites are not publicly disclosed, it is known that AO typically hydroxylates N-heterocyclic rings at an electron-deficient carbon atom adjacent to a nitrogen atom. The metabolism of this compound is predicted to occur at one of two potential sites on a heterocyclic ring system within its structure.[2]

References

The Core Mechanism of PF-945863 Metabolism by Aldehyde Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-945863, a xenobiotic compound, is primarily metabolized by the cytosolic enzyme Aldehyde Oxidase (AO). This process is a critical determinant of its pharmacokinetic profile and clearance from the body. Understanding the mechanism of this interaction is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-species variability in metabolism. This technical guide provides a comprehensive overview of the mechanism of action of aldehyde oxidase on this compound, including quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.

Introduction to Aldehyde Oxidase (AO)

Aldehyde oxidase is a molybdo-flavoenzyme predominantly located in the cytoplasm of hepatocytes[1]. It plays a significant role in the metabolism of a wide array of xenobiotics, particularly N-heterocyclic aromatic compounds and aldehydes[2][3][4]. The catalytic cycle of AO involves the oxidation of substrates, a process that can significantly influence a drug's half-life and clearance. A notable challenge in drug development is the considerable species-specific variation in AO activity, which often leads to underprediction of human clearance based on preclinical animal models[5].

Mechanism of this compound Metabolism by Aldehyde Oxidase

The primary mechanism by which aldehyde oxidase metabolizes this compound is through oxidation. This reaction typically involves a nucleophilic attack on an electron-deficient carbon atom within the heterocyclic ring system of the substrate[2][3]. For this compound, this results in the addition of a hydroxyl group, forming a hydroxylated metabolite. The general mechanism of AO-catalyzed oxidation is depicted below.

Caption: General mechanism of aldehyde oxidase catalysis.

The metabolism of this compound by AO is a significant contributor to its overall clearance. The fraction of this compound metabolized by AO (fm,AO) has been reported to be between 0.63 and 0.87, indicating that this is a major metabolic pathway[6].

Quantitative Analysis of this compound Metabolism

The interaction between this compound and aldehyde oxidase has been quantified through in vitro and in vivo studies. The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a drug, is a key parameter.

| Parameter | Value | System | Reference |

| In Vitro Intrinsic Clearance (CLint) | 35 mL/min/kg | Pooled Human Liver Cytosol/S9 | [7] |

| In Vivo Hepatic Intrinsic Clearance | 148 mL/min/kg | Human | [6] |

| Fraction Metabolized by AO (fm,AO) | 0.63 - 0.87 | Human | [6] |

Experimental Protocols

The determination of the in vitro intrinsic clearance of this compound by aldehyde oxidase involves incubation with human liver subcellular fractions.

In Vitro Intrinsic Clearance Assay

Objective: To determine the rate of metabolism of this compound by aldehyde oxidase in human liver cytosol or S9 fractions.

Materials:

-

This compound

-

Pooled human liver cytosol or S9 fraction (e.g., from a reputable commercial supplier)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

Incubator/water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, human liver cytosol or S9 protein, and this compound to the desired final concentrations. A typical protein concentration is 0.5-1 mg/mL, and the substrate concentration is typically kept low (e.g., 1 µM) to be in the linear range of the enzyme kinetics.

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.

-

Initiate the reaction by adding this compound.

-

Incubate at 37°C with gentle shaking.

-

-

Time Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Termination:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg protein/mL)

-

Caption: Workflow for in vitro intrinsic clearance assay.

Metabolic Pathway of this compound

The metabolism of this compound by aldehyde oxidase results in the formation of a hydroxylated metabolite. The exact position of hydroxylation would be determined through analytical techniques such as NMR and mass spectrometry.

Caption: Metabolic pathway of this compound by Aldehyde Oxidase.

Conclusion

The metabolism of this compound is predominantly mediated by aldehyde oxidase through an oxidative mechanism. The significant contribution of AO to its clearance highlights the importance of using appropriate in vitro systems, such as human liver cytosol and S9 fractions, early in the drug discovery process. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with compounds susceptible to AO metabolism. Further characterization of the specific metabolites and their potential pharmacological activity is recommended for a complete understanding of the disposition of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xenotech.com [xenotech.com]

- 5. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro-in vivo correlation for intrinsic clearance for drugs metabolized by human aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]

- 9. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-945863: A Technical Guide for Researchers in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a research compound utilized as a specific substrate for the enzyme Aldehyde Oxidase (AO). In the field of drug metabolism and pharmacokinetics (DMPK), this compound serves as a critical tool for the investigation of AO-mediated drug clearance. The accurate prediction of in vivo metabolic clearance from in vitro data is a significant challenge in drug development. Compounds that are extensively metabolized by AO can lead to failures in clinical trials due to unanticipated rapid clearance in humans. This compound is employed in the development and validation of in vitro-in vivo extrapolation (IVIVE) models to improve the prediction of human pharmacokinetics for drug candidates that are substrates of AO. This guide provides an in-depth overview of the research applications of this compound, including its mechanism of action, experimental protocols, and relevant quantitative data.

Core Application: A Substrate for Aldehyde Oxidase Research

The primary application of this compound in research is to serve as a probe substrate for Aldehyde Oxidase (AO), a cytosolic enzyme prevalent in the liver that is responsible for the metabolism of a variety of xenobiotics. Due to significant species differences in AO activity, direct extrapolation from animal models to humans is often unreliable. Therefore, in vitro systems using human-derived components are essential.

This compound is used in these in vitro systems, such as human liver cytosol and S9 fractions, to study the kinetics of AO-mediated metabolism. By measuring the rate of this compound depletion or metabolite formation, researchers can characterize the activity of AO in a given system. This information is then used to build and refine IVIVE models. These models aim to bridge the gap between in vitro observations and in vivo outcomes, ultimately leading to more accurate predictions of a drug candidate's metabolic fate in humans.

Quantitative Data

The following table summarizes the available quantitative data for this compound's metabolism by Aldehyde Oxidase.

| Parameter | Value | System | Reference |

| Actual In Vitro Intrinsic Clearance | 35 ml/min/kg | Not specified | [1] |

| Predicted In Vitro Intrinsic Clearance | 38.8–44.6 ml/min/kg | In silico model | [1] |

Experimental Protocols

The following section details a generalized experimental protocol for assessing the in vitro metabolic stability of this compound using human liver subcellular fractions. This protocol is a composite based on standard methods in the field.

Objective:

To determine the in vitro intrinsic clearance (CLint) of this compound in human liver cytosol or S9 fraction.

Materials:

-

This compound

-

Pooled human liver cytosol or S9 fraction

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

Internal standard (IS) for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.

-

Prepare the reaction termination solution consisting of ACN with the internal standard at a known concentration.

-

-

Incubation Procedure:

-

Thaw the human liver cytosol or S9 fraction on ice.

-

Dilute the subcellular fraction to the desired protein concentration with cold potassium phosphate buffer.

-

Pre-warm the diluted subcellular fraction at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the this compound working solution to the pre-warmed subcellular fraction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to a well of a 96-well plate containing the cold ACN with internal standard.

-

-

Sample Analysis:

-

Centrifuge the 96-well plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the peak area ratio of this compound to the internal standard at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

-

Visualizations

Signaling Pathways and Experimental Workflows

As this compound is a tool compound for studying an enzyme rather than modulating a signaling pathway, the following diagrams illustrate the experimental workflow and the logical framework for its use in IVIVE studies.

References

PF-945863: A Technical Overview of its Role in Aldehyde Oxidase Metabolism

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available scientific information regarding the chemical properties and metabolic profile of PF-945863, a compound utilized in the study of drug metabolism by aldehyde oxidase (AO). While the precise chemical structure of this compound is not publicly available in prominent chemical databases or the cited literature, this document consolidates the existing data on its metabolic clearance and the experimental context in which it has been investigated.

Chemical Properties and Structure

Detailed chemical properties such as molecular weight, formula, and IUPAC name for this compound are not available due to the absence of its public chemical structure. It has been described in the literature as a "very large molecule," which presented challenges for computational modeling using density functional theory (DFT) calculations.[1]

Metabolic Profile and Biological Activity

This compound is primarily recognized as a substrate for aldehyde oxidase (AO, EC 1.2.3.1), a cytosolic molybdo-flavoenzyme involved in the metabolism of a variety of xenobiotics, particularly N-heterocyclic compounds.[1][2] Its principal application in published research has been as a reference compound in the development of in vitro-in vivo correlation (IVIVC) models for predicting the human clearance of drugs metabolized by AO.[3][4]

The metabolism of this compound is characterized by oxidation, and computational studies suggest two potential sites of metabolism, with a slight energetic preference for "Site 2".[1]

In Vitro and In Vivo Clearance Data

The following table summarizes the reported clearance values for this compound. This data is crucial for understanding its metabolic stability and for its use as a calibrant in predictive models of AO-mediated clearance.

| Parameter | Value | Species | System | Reference |

| In Vitro Intrinsic Clearance (CLint) | 35 ml/min/kg | Human | - | [1] |

| Predicted In Vitro Clearance | 38.8 - 44.6 ml/min/kg | Human | In silico model | [1] |

Experimental Protocols

While a specific, detailed protocol for experiments solely involving this compound is not provided in the reviewed literature, the compound was assayed using established methodologies for determining AO activity in subcellular fractions. The following is a generalized protocol based on standard procedures for assessing AO-mediated metabolism in human liver cytosol and S9 fractions.

Aldehyde Oxidase Activity Assay in Human Liver Cytosol and S9 Fraction

This protocol outlines the general steps for determining the intrinsic clearance of a test compound, such as this compound, mediated by aldehyde oxidase.

3.1.1. Materials

-

Test Compound (e.g., this compound)

-

Pooled Human Liver Cytosol or S9 Fraction

-

Potassium Phosphate Buffer (e.g., 25 mM, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal Standard (for analytical quantification)

-

Incubator/Water Bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

3.1.2. Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation buffer (e.g., 25 mM Potassium Phosphate, pH 7.4).

-

Prepare the termination solution (e.g., acetonitrile containing an internal standard).

-

-

Incubation:

-

Pre-warm the assay buffer and the human liver cytosol or S9 fraction to 37°C.

-

In an incubation tube, combine the assay buffer and the liver fraction.

-

Initiate the metabolic reaction by adding the test compound to the incubation mixture. The final concentration of the test compound should be carefully chosen.

-

Incubate the mixture at 37°C. For S9 fractions, incubations can be performed in the presence or absence of cofactors like NADPH to distinguish between CYP-mediated and AO-mediated metabolism. AO activity is NADPH-independent.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.

-

Immediately terminate the reaction by adding the aliquot to the cold termination solution.

-

-

Sample Processing:

-

Vortex the terminated samples.

-

Centrifuge the samples to precipitate proteins.

-

-

Analytical Quantification:

-

Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the rate of disappearance (k) from the slope of the linear portion of the curve.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k * V) / P where:

-

k is the elimination rate constant (min⁻¹)

-

V is the incubation volume (µL)

-

P is the protein concentration (mg)

-

-

Visualizations

Conceptual Metabolic Pathway of this compound

The following diagram illustrates the general metabolic pathway of this compound by aldehyde oxidase. Due to the unknown structure of this compound, a placeholder is used.

Caption: Conceptual workflow of this compound metabolism by aldehyde oxidase.

Experimental Workflow for In Vitro Clearance Assay

The diagram below outlines the key steps in the in vitro experimental workflow to determine the metabolic clearance of this compound.

Caption: Experimental workflow for determining the in vitro clearance of this compound.

References

- 1. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro-in vivo correlation for intrinsic clearance for drugs metabolized by human aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Unraveling the Metabolic Fate of PF-945863: An In-Depth Technical Guide to its Aldehyde Oxidase-Mediated Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863, a compound of interest in pharmaceutical development, is primarily metabolized by aldehyde oxidase (AO), a cytosolic enzyme that plays a crucial role in the clearance of numerous xenobiotics. Understanding the intricacies of this metabolic pathway is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical performance. This technical guide provides a comprehensive overview of the aldehyde oxidase-mediated metabolism of this compound, consolidating available quantitative data, outlining generalized experimental protocols, and visualizing the metabolic processes.

Quantitative Data Summary

The metabolism of this compound by aldehyde oxidase has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters reported in the literature. These studies have been instrumental in developing in vitro-in vivo correlations (IVIVC) for drugs cleared by aldehyde oxidase.[1][2]

Table 1: In Vitro and In Vivo Clearance of this compound

| Parameter | Value | Units | Source |

| In Vitro Intrinsic Clearance (CLint) | 35 | mL/min/kg | [2] |

| Predicted In Vitro CLint (Site 1) | 38.8 | mL/min/kg | [2] |

| Predicted In Vitro CLint (Site 2) | 44.6 | mL/min/kg | [2] |

| In Vivo Hepatic Intrinsic Clearance | 148 | mL/min/kg | [2] |

| Predicted In Vivo Hepatic Clearance | 138 | mL/min/kg | [2] |

Table 2: Fraction Metabolized by Aldehyde Oxidase (fm,AO)

| Parameter | Value | Source |

| fm,AO (using Icotinib) | 0.63 | |

| fm,AO (using Hydralazine) | 0.87 |

Metabolic Pathway

Computational studies have identified two potential sites of oxidation on the this compound molecule that are susceptible to aldehyde oxidase-mediated metabolism. While the precise structures of the resulting metabolites have not been publicly disclosed, a slight energetic preference for "Site 2" has been suggested.[2] The metabolic transformation involves the oxidation of the this compound molecule, a process characteristic of aldehyde oxidase activity.

References

PF-945863 as a Probe Substrate for Human Aldehyde Oxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, plays a crucial role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds and aldehydes. Its significance in drug development has grown as medicinal chemists increasingly design molecules to be less susceptible to cytochrome P450 (CYP) metabolism, inadvertently increasing the likelihood of AO-mediated clearance. Accurately characterizing the contribution of human AO to a drug candidate's metabolism is therefore essential for predicting its pharmacokinetic profile and avoiding late-stage development failures. A well-characterized probe substrate is an indispensable tool for these investigations. This guide provides a comprehensive overview of PF-945863, a validated probe substrate for human AO.

This compound: A Validated Probe Substrate

This compound has been established as a substrate for human aldehyde oxidase, making it a valuable tool for in vitro studies aimed at understanding AO's contribution to drug metabolism. Its utility was notably demonstrated in a study by Zientek et al. (2010), which developed an in vitro-in vivo correlation (IVIVC) for AO-mediated clearance using a set of eleven known AO substrates, including this compound.[1]

Chemical Structure

Structure of this compound is not publicly available in the searched resources.

Quantitative Kinetic Data

The metabolic clearance of this compound by human AO has been quantified, providing a benchmark for comparative studies. The following table summarizes the available in vitro clearance data.

| Parameter | Value | In Vitro System | Reference |

| Unbound Intrinsic Clearance (CLint,u) | 35 mL/min/kg | Pooled Human Liver Cytosol and S9 Fractions | [1] |

| Predicted Unbound Intrinsic Clearance (CLint,u) | 38.8 - 44.6 mL/min/kg | Not Specified |

Experimental Protocols

The following section outlines a detailed methodology for utilizing this compound as a probe substrate in a typical in vitro human liver cytosol assay. This protocol is synthesized from established methods for assessing AO activity.

In Vitro Assay for this compound Metabolism using Human Liver Cytosol

Objective: To determine the metabolic stability of this compound in the presence of human liver cytosol, a primary source of aldehyde oxidase.

Materials:

-

This compound

-

Pooled Human Liver Cytosol (commercially available)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis (a stable, structurally similar compound not metabolized by AO)

-

96-well plates

-

Incubator (37°C)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.

-

Prepare the internal standard solution in acetonitrile (this will also serve as the quenching solution).

-

Thaw the pooled human liver cytosol on ice.

-

-

Incubation:

-

In a 96-well plate, add the human liver cytosol to the potassium phosphate buffer to achieve the desired final protein concentration (e.g., 1 mg/mL).

-

Pre-incubate the cytosol mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the this compound working solution to the cytosol mixture. The final substrate concentration should be carefully chosen (a typical starting point is 1 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile/internal standard solution. The ratio of quenching solution to sample should be sufficient to precipitate proteins and stop the reaction (e.g., 3:1 v/v).

-

-

Sample Processing:

-

After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

The peak area ratio of this compound to the internal standard is used for quantification.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) can then be calculated based on the half-life and the incubation conditions.

Visualization of Key Processes

Aldehyde Oxidase Catalytic Cycle

The following diagram illustrates the general mechanism of substrate oxidation by aldehyde oxidase. The reaction involves a nucleophilic attack from a hydroxyl group coordinated to the molybdenum cofactor on an electron-deficient carbon of the substrate.

References

In Vitro Metabolic Profile of PF-945863: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a pharmaceutical compound whose metabolic fate is of significant interest in drug development. Understanding its biotransformation is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the in vitro characterization of this compound metabolism, summarizing key findings from available scientific literature. The primary focus of this document is the elucidation of the enzymatic pathways responsible for the metabolism of this compound, with a particular emphasis on the role of Aldehyde Oxidase (AO). Methodologies for the types of experiments cited are detailed, and quantitative data are presented for comparative analysis.

Executive Summary of Metabolic Profile

The available data strongly indicate that this compound is predominantly metabolized by Aldehyde Oxidase (AO), a cytosolic enzyme. Studies involving various in vitro systems, including human liver cytosol and S9 fractions, have been conducted to characterize its metabolic pathway. While specific kinetic parameters such as Km and Vmax for this compound are not publicly available, a predicted in vitro intrinsic clearance has been reported, aligning closely with observed values. Computational modeling has suggested potential sites of oxidation on the molecule. The contribution of cytochrome P450 (CYP) enzymes to the metabolism of this compound appears to be minimal, a characteristic that is often by design in drug discovery to avoid CYP-related drug-drug interactions.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro metabolism of this compound. It is important to note that detailed kinetic studies providing Km and Vmax values are not available in the public domain. The intrinsic clearance values are based on a combination of experimental data and predictive modeling.

| Parameter | Value | In Vitro System | Source |

| Predicted Unbound Intrinsic Clearance (CL'int) | 38.8–44.6 mL/min/kg | Not specified | [1] |

| "Actual" Unbound Intrinsic Clearance (CL'int) | 35 mL/min/kg | Not specified | [1] |

| Scaled Unbound Intrinsic Clearance | Calculated | Pooled Human Liver Cytosol and S9 Fractions | [2] |

Note: The term "actual value" in the cited literature is not explicitly defined as being derived from in vitro or in vivo experiments. The scaled unbound intrinsic clearance was calculated as part of a broader study on in vitro-in vivo correlations for AO substrates, but the specific value for this compound was not detailed in the available excerpts.

Metabolic Pathways and Metabolite Identification

The primary metabolic pathway for this compound is oxidation, catalyzed by Aldehyde Oxidase. Computational analyses have been employed to predict the likely sites of metabolism on the parent molecule.

Aldehyde Oxidase (AO) Mediated Oxidation

This compound has been identified as a substrate for AO, an enzyme known for metabolizing nitrogen-containing heterocyclic compounds.[1] The metabolism is presumed to involve the oxidation of the this compound molecule. Computational models have identified two potential sites of oxidation, with a slight energetic preference for one site over the other. However, the definitive structure of the resulting metabolite(s) has not been publicly reported.[1]

The logical workflow for identifying the metabolic pathway of a compound like this compound is depicted in the diagram below.

Caption: Workflow for Metabolite Identification and Pathway Confirmation.

Cytochrome P450 (CYP) Contribution

While AO is the primary enzyme, a thorough characterization involves assessing the potential contribution of CYP enzymes. This is typically done through reaction phenotyping studies using human liver microsomes (HLMs) and specific chemical inhibitors for major CYP isoforms. Given that this compound is reported to be exclusively cleared by AO, it is expected that these studies would show minimal metabolism of the compound in the presence of AO inhibitors, and little to no effect of CYP inhibitors on its clearance.

Experimental Protocols

Detailed, compound-specific experimental protocols for this compound are not publicly available. However, based on the literature, the following methodologies are standard for characterizing the in vitro metabolism of a compound suspected to be an AO substrate.

Aldehyde Oxidase Activity Assay in Human Liver Cytosol

This assay is designed to determine the intrinsic clearance of a compound by AO in human liver cytosol.

-

Preparation of Reagents:

-

Pooled human liver cytosol (e.g., from multiple donors) is thawed on ice.

-

This compound is dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution. Working solutions are prepared by diluting the stock in the incubation buffer.

-

The incubation buffer is typically a potassium phosphate buffer (pH 7.4).

-

-

Incubation:

-

The reaction mixture contains human liver cytosol (at a final protein concentration of, for example, 0.5 mg/mL), incubation buffer, and this compound at various concentrations.

-

The mixture is pre-warmed to 37°C.

-

The reaction is initiated by the addition of the substrate (this compound).

-

Incubations are carried out at 37°C in a shaking water bath.

-

-

Time Points and Quenching:

-

Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

-

-

Sample Analysis:

-

The quenched samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by a validated LC-MS/MS method to measure the depletion of this compound over time.

-

-

Data Analysis:

-

The natural logarithm of the percentage of this compound remaining is plotted against time.

-

The slope of the linear portion of this plot gives the rate constant of depletion (k).

-

The intrinsic clearance (CLint) is calculated from the rate constant.

-

The workflow for a typical AO activity assay is visualized below.

Caption: Experimental Workflow for AO Activity Assay.

CYP450 Reaction Phenotyping

This set of experiments aims to identify which, if any, CYP isoforms are responsible for the metabolism of a test compound.

-

Incubation with Recombinant CYPs (rCYPs):

-

This compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a system like baculovirus-infected insect cells.

-

The incubation mixture contains the rCYP, a buffer system, and an NADPH-generating system as a cofactor.

-

The rate of substrate depletion is measured by LC-MS/MS. Significant depletion in the presence of a specific rCYP indicates its involvement.

-

-

Chemical Inhibition Assay in Human Liver Microsomes (HLMs):

-

This compound is incubated with pooled HLMs in the presence and absence of selective chemical inhibitors for major CYP isoforms.

-

The incubation mixture contains HLMs, buffer, an NADPH-generating system, and either a specific CYP inhibitor or vehicle control.

-

A significant reduction in the metabolism of this compound in the presence of a specific inhibitor points to the involvement of that CYP isoform.

-

The logical relationship for interpreting CYP reaction phenotyping results is outlined in the following diagram.

Caption: Logic Diagram for CYP Reaction Phenotyping.

Analytical Methodology

The quantitative analysis of this compound and its potential metabolites from in vitro incubation samples would be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used for separation. A C18 column is commonly employed. The mobile phase would typically consist of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolite(s) would be optimized for sensitivity and selectivity. An internal standard, a stable isotope-labeled version of this compound or another structurally similar compound, would be used to ensure accuracy and precision.

Conclusion

The in vitro characterization of this compound metabolism indicates that it is primarily cleared by Aldehyde Oxidase-mediated oxidation. This metabolic profile is advantageous in drug design as it minimizes the potential for drug-drug interactions associated with the cytochrome P450 system. While quantitative data on the specific kinetic parameters of this compound metabolism are not extensively available in the public literature, the established role of AO provides a strong foundation for predicting its pharmacokinetic behavior. Further studies to definitively identify the structure of the AO-generated metabolites and to confirm the lack of significant CYP involvement would provide a more complete picture of its biotransformation. The experimental protocols and analytical methods described herein represent the standard approaches that would be employed in a comprehensive in vitro metabolic investigation of a compound such as this compound.

References

The Role of PF-945863 in Advancing DMPK Studies for Aldehyde Oxidase Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its pharmacokinetic (PK) profile and ensuring its safety and efficacy. While cytochrome P450 (CYP) enzymes have traditionally been the primary focus of metabolic studies, the role of non-CYP enzymes, particularly aldehyde oxidase (AO), has gained increasing recognition. Several drug candidates have faced clinical setbacks due to unanticipated rapid clearance mediated by AO, highlighting the critical need for robust in vitro and in vivo models to accurately predict AO-mediated metabolism.

PF-945863 has emerged as a key tool compound in drug metabolism and pharmacokinetics (DMPK) studies focused on aldehyde oxidase. Its consistent use in a battery of tests alongside other known AO substrates has been instrumental in developing and refining in vitro-in vivo extrapolation (IVIVE) methodologies. This technical guide provides an in-depth analysis of the role of this compound in DMPK studies, detailing its metabolic profile, the experimental protocols used for its evaluation, and its utility in building predictive models for AO-mediated clearance.

The Significance of this compound in Aldehyde Oxidase Research

This compound is a xenobiotic that is extensively metabolized by aldehyde oxidase, a cytosolic enzyme prevalent in the liver.[1][2][3] Its primary metabolic pathway involves the oxidation of a nitrogen-containing heterocyclic moiety, a common structural feature in many contemporary drug candidates. This characteristic makes this compound an excellent probe substrate to investigate the catalytic activity of AO and to develop a "yardstick" approach for classifying new chemical entities based on their susceptibility to AO-mediated clearance.[2][3]

The challenge in predicting human clearance for AO substrates stems from significant species differences in enzyme expression and activity, rendering traditional allometric scaling from preclinical species unreliable.[1][3] This has led to a focus on in vitro human systems, such as pooled human liver cytosol and S9 fractions, to generate data for IVIVE.[1][2] However, a persistent issue with these in vitro systems is the underprediction of in vivo clearance.[2][4] this compound, with its known in vitro and in vivo clearance values in humans, serves as a crucial data point in the development of empirical scaling factors to correct for this underprediction and improve the accuracy of human PK predictions.[5]

Quantitative DMPK Data for this compound and Other AO Substrates

The following tables summarize key quantitative data for this compound and a selection of other compounds frequently used in AO metabolism studies. This comparative data is essential for researchers to benchmark their own findings and to understand the spectrum of AO substrate liabilities.

Table 1: In Vitro and In Vivo Clearance Data for Selected Aldehyde Oxidase Substrates

| Compound | In Vitro Unbound Intrinsic Clearance (CLint,u) in Human Liver Cytosol (µL/min/mg protein) | In Vitro Unbound Intrinsic Clearance (CLint,u) in Human Liver S9 (µL/min/mg protein) | Calculated In Vivo Unbound Intrinsic Clearance (CLint,u) (mL/min/kg) | Reference |

| This compound | 1100 | 700 | 35 | [1] |

| Carbazeran | 3400 | 2500 | 111 | [1] |

| Zaleplon | 220 | 160 | 24 | [1] |

| O6-Benzylguanine | 110 | 85 | 15 | [1] |

| PF-4217903 | 25 | 20 | 2.2 | [1] |

Table 2: Predicted vs. Actual In Vivo Clearance of this compound

| Parameter | Value | Unit | Reference |

| Predicted In Vitro Clearance Range | 38.8 - 44.6 | mL/min/kg | [5] |

| Actual In Vivo Clearance | 35 | mL/min/kg | [5] |

Experimental Protocols

A standardized approach to assessing AO-mediated metabolism is crucial for generating reproducible and comparable data. Below are detailed methodologies for key experiments involving this compound as a probe substrate.

Protocol 1: Determination of In Vitro Intrinsic Clearance in Human Liver Cytosol and S9 Fractions

Objective: To measure the rate of metabolism of this compound and other test compounds by aldehyde oxidase in subcellular fractions.

Materials:

-

Pooled human liver cytosol and S9 fractions

-

This compound and other test compounds

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

Internal standard (for LC-MS/MS analysis)

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture by adding the liver cytosol or S9 fraction to the potassium phosphate buffer. The final protein concentration should be optimized for the assay (e.g., 0.5 - 1 mg/mL).

-

Pre-incubate the protein mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed protein mixture. The final substrate concentration should be below the Km if determining initial rates.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Vortex the samples and centrifuge to precipitate the protein.

-

Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg protein/mL) * 1000

Protocol 2: Aldehyde Oxidase Reaction Phenotyping

Objective: To confirm the involvement of aldehyde oxidase in the metabolism of a test compound.

Procedure:

-

Follow the procedure outlined in Protocol 1.

-

In parallel, run a set of incubations that include a specific AO inhibitor, such as menadione (e.g., 10 µM) or hydralazine (e.g., 100 µM).

-

Compare the rate of metabolism in the presence and absence of the inhibitor.

Interpretation:

-

A significant reduction in the rate of metabolism in the presence of the AO inhibitor confirms that the test compound is a substrate for aldehyde oxidase.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

Caption: Metabolic pathway of this compound by Aldehyde Oxidase.

References

- 1. In vitro-in vivo correlation for intrinsic clearance for drugs metabolized by human aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. xenotech.com [xenotech.com]

- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 5. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Dance of PF-945863 with Molybdo-Flavoenzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of the compound PF-945863 with the molybdo-flavoenzyme family, focusing on its role as a substrate for aldehyde oxidase (AO). Understanding these interactions is critical for predicting drug metabolism, pharmacokinetic profiles, and potential drug-drug interactions. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction to Molybdo-Flavoenzymes

Molybdo-flavoenzymes are a class of complex enzymes that play a crucial role in the metabolism of a wide variety of endogenous compounds and xenobiotics.[1][2] These enzymes are characterized by the presence of a molybdenum cofactor (Moco) and a flavin adenine dinucleotide (FAD) in their active sites.[1][2] In mammals, the two most prominent members of this family involved in drug metabolism are aldehyde oxidase (AO) and xanthine oxidase (XO).[1][2] While both enzymes catalyze oxidation reactions, they exhibit different substrate specificities and are encoded by different genes. The metabolism of drugs by these enzymes, particularly AO, has become a significant area of investigation in drug discovery and development due to its potential to represent a major clearance pathway.

This compound: A Substrate of Aldehyde Oxidase

This compound has been identified as a substrate for human aldehyde oxidase.[2] The metabolism of this compound by AO is a critical determinant of its pharmacokinetic profile. The intrinsic clearance of a compound, a measure of the catalytic efficiency of an enzyme, is a key parameter in predicting its in vivo clearance. The following tables summarize the quantitative data regarding the intrinsic clearance of this compound.

Table 1: In Vitro Unbound Intrinsic Clearance (CLint,u) of this compound

| In Vitro System | Unbound Intrinsic Clearance (μL/min/mg protein) | Reference |

| Pooled Human Liver Cytosol | 20 ± 2 | [2] |

| Pooled Human Liver S9 Fraction | 35 ± 1 | [2] |

Table 2: In Vivo Unbound Intrinsic Clearance (CLint,u) of this compound

| Parameter | Value (mL/min/kg) | Reference |

| Calculated In Vivo Unbound Intrinsic Clearance | 1100 | [2] |

Experimental Protocols

The determination of the intrinsic clearance of this compound by aldehyde oxidase involves in vitro assays using human liver subcellular fractions. The following is a detailed methodology based on established protocols.[2]

Materials and Reagents

-

This compound

-

Pooled human liver cytosol and S9 fractions (from a reputable commercial source)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH (for S9 incubations)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Incubation Conditions

-

Preparation of Incubation Mixtures:

-

For cytosol incubations, prepare a master mix containing potassium phosphate buffer (100 mM, pH 7.4) and pooled human liver cytosol (final protein concentration, e.g., 0.5 mg/mL).

-

For S9 incubations, prepare a master mix containing potassium phosphate buffer (100 mM, pH 7.4), pooled human liver S9 fraction (final protein concentration, e.g., 0.5 mg/mL), and an NADPH-regenerating system.

-

-

Pre-incubation: Pre-incubate the master mixes at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM) to the pre-warmed master mixes.

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the terminated samples to precipitate proteins. Collect the supernatant for analysis.

Analytical Method

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) over time using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolism by plotting the natural logarithm of the peak area ratio (this compound/internal standard) versus time. The slope of the linear portion of this plot represents the first-order rate constant (k).

Calculation of Intrinsic Clearance

The in vitro intrinsic clearance (CLint) is calculated using the following equation:

CLint (μL/min/mg protein) = (k × V) / P

Where:

-

k is the first-order rate constant (min⁻¹)

-

V is the incubation volume (μL)

-

P is the amount of protein in the incubation (mg)

The unbound intrinsic clearance (CLint,u) is then calculated by correcting for the fraction of the drug unbound in the incubation mixture.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the interaction of this compound with molybdo-flavoenzymes and the experimental workflow for its characterization.

Caption: General metabolic pathway of this compound by a molybdo-flavoenzyme.

Caption: Experimental workflow for determining the intrinsic clearance of this compound.

Caption: Relative contribution of molybdo-flavoenzymes to this compound metabolism.

Interaction with Xanthine Oxidase

While aldehyde oxidase is the primary molybdo-flavoenzyme identified in the metabolism of this compound, the potential for interaction with xanthine oxidase should not be entirely dismissed without specific inhibitory data. For some compounds, both AO and XO can contribute to their metabolism, although often one is dominant. For another Pfizer compound, PF-6870961, it was suggested that both enzymes were involved in its metabolism. Further studies would be required to definitively determine if this compound is a substrate or inhibitor of xanthine oxidase and to quantify the extent of any interaction.

Conclusion

This compound is a substrate of the molybdo-flavoenzyme aldehyde oxidase, which plays a significant role in its clearance. The quantitative data on its intrinsic clearance in human liver subcellular fractions provide valuable information for pharmacokinetic modeling and prediction of its in vivo behavior. The detailed experimental protocols outlined in this guide offer a foundation for researchers to conduct their own investigations into the metabolism of this compound and other compounds by molybdo-flavoenzymes. A thorough understanding of these interactions is paramount for the successful development of new therapeutic agents.

References

Preliminary Investigation of PF-945863 Stability: A Technical Guide

Disclaimer: The following technical guide is a representative document outlining the expected methodologies and data presentation for a preliminary stability investigation of a drug candidate. Specific experimental data for PF-945863 is not publicly available. Therefore, the quantitative data, detailed experimental protocols, and degradation pathways presented herein are illustrative and based on the known chemical class (macrolide antibiotic) and metabolic profile (aldehyde oxidase substrate) of this compound.

Introduction

This compound is a macrolide antibiotic that has been identified as a substrate for aldehyde oxidase (AO), with its clearance primarily mediated by this enzyme.[1][2][3] The metabolic pathway is understood to involve naphthyridine oxidation.[2] Understanding the intrinsic stability of a new chemical entity like this compound is a critical component of early-stage drug development. This document provides a comprehensive overview of a typical preliminary stability investigation, including forced degradation studies, the development of a stability-indicating analytical method, and the characterization of potential degradation pathways. Such studies are essential for identifying potential liabilities, guiding formulation development, and ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API).

Forced degradation studies, as recommended by regulatory bodies, are a cornerstone of this process. They involve subjecting the API to a range of stress conditions, including acid, base, oxidation, heat, and light, to accelerate degradation and identify likely degradation products. This information is then used to develop and validate a stability-indicating analytical method capable of separating the intact drug from its degradation products.

Quantitative Stability Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound. These results are intended to be illustrative of the type of data generated in such an investigation.

Table 1: Summary of this compound Degradation under Various Stress Conditions

| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products Observed |

| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | ~15% | DP-1 (Lactone Ring Hydrolysis) |

| Basic Hydrolysis | 0.1 M NaOH | 8 | 40 | ~25% | DP-1 (Lactone Ring Hydrolysis), DP-2 |

| Oxidative | 3% H₂O₂ | 24 | 25 (Ambient) | ~10% | DP-3 (N-Oxide), DP-4 (AO-mediated) |

| Thermal | Solid State | 48 | 80 | ~5% | DP-5 |

| Photolytic | Solid State | 72 | 25 (Ambient) | ~8% | DP-6 |

DP = Degradation Product

Table 2: Characterization of Hypothetical Degradation Products

| Degradation Product ID | Proposed Structure/Modification | Method of Identification |

| DP-1 | Seco-acid from lactone ring hydrolysis | LC-MS/MS (Mass Shift) |

| DP-2 | Epimerization product | Chiral HPLC, LC-MS/MS |

| DP-3 | N-oxide of the naphthyridine moiety | LC-MS/MS (Mass Shift of +16 amu) |

| DP-4 | Hydroxylated naphthyridine moiety | LC-MS/MS (Mass Shift of +16 amu) |

| DP-5 | Dehydration product | LC-MS/MS (Mass Shift of -18 amu) |

| DP-6 | Photodegradation adduct | LC-MS/MS |

Experimental Protocols

Forced Degradation (Stress) Studies

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method and to elucidate potential degradation pathways.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 40°C for 8 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute with mobile phase.

-

Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed sample in a suitable solvent and dilute to the target concentration.

-

Photostability Testing: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5][6][7] A control sample should be protected from light. Dissolve the samples and dilute to the target concentration.

-

Control Samples: Prepare control samples by diluting the stock solution with the same solvent system without the stressor and storing them under normal conditions.

Stability-Indicating HPLC-UV/MS Method

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

-

Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) for peak identification and characterization.

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: PDA at a suitable wavelength (e.g., determined by UV scan of the parent compound) and MS detection for mass identification.

Method Validation (as per ICH Q2(R1) guidelines): The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow for a stability investigation and a hypothetical degradation pathway for this compound.

Caption: Workflow for a forced degradation study and stability-indicating method development.

Caption: Hypothetical degradation pathway of this compound.

Discussion of Findings

The hypothetical stability data suggests that this compound is most susceptible to degradation under basic conditions, leading to hydrolysis of the macrolide lactone ring. This is a common degradation pathway for macrolide antibiotics. The molecule also shows some sensitivity to acidic and oxidative conditions. The formation of a hydroxylated naphthyridine product (DP-4) under oxidative stress is consistent with its known metabolism by aldehyde oxidase, which catalyzes the hydroxylation of azaheterocyclic rings.[2] This indicates that the in-vitro oxidative stress conditions may mimic, to some extent, the metabolic pathway of the drug.

The development of a robust, stability-indicating HPLC method is paramount. The illustrative gradient reverse-phase method is designed to provide sufficient separation of the non-polar parent drug from its potentially more polar degradation products. The use of mass spectrometry is crucial for the structural elucidation of these products, providing insights into the degradation mechanisms.

Conclusion and Recommendations

This technical guide outlines a systematic approach for the preliminary stability investigation of this compound. The illustrative data highlights potential liabilities, such as susceptibility to hydrolysis and oxidation. The proposed experimental protocols provide a framework for conducting forced degradation studies and developing a validated stability-indicating analytical method.

Based on this preliminary investigation, the following recommendations are made:

-

Formulation Development: Consideration should be given to protecting the drug from alkaline environments. The use of buffering agents in liquid formulations may be necessary.

-

Packaging and Storage: While showing moderate stability to heat and light in the solid state, appropriate packaging that protects from light and moisture is recommended for long-term storage.

-

Further Studies: Definitive structural characterization of all major degradation products using techniques such as NMR and IR spectroscopy should be performed. The toxicological potential of any degradation product exceeding the qualification threshold should be evaluated.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. iagim.org [iagim.org]

- 7. fda.gov [fda.gov]

Methodological & Application

Application Notes & Protocols: Determining the Metabolic Stability of PF-945863 in Human Liver Cytosol

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-945863 is a pharmaceutical compound whose development was discontinued due to rapid metabolism, primarily mediated by cytosolic enzymes. Understanding the metabolic fate of drug candidates is a critical step in their development. In vitro assays using human liver cytosol are essential for investigating the role of cytosolic enzymes, such as aldehyde oxidase (AO) and glutathione transferase (GST), in a compound's metabolism.[1] This document provides a detailed protocol for assessing the metabolic stability of this compound in human liver cytosol, a key assay for predicting its intrinsic clearance.

The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[2] While Phase I reactions, often oxidative, are largely carried out by cytochrome P450 (CYP) enzymes within liver microsomes, cytosolic enzymes also play a significant role.[1][2] The liver cytosol fraction contains soluble enzymes like aldehyde oxidase, which is a key enzyme in the metabolism of many compounds.[3] Due to species differences in AO activity, it is crucial to use human-derived systems for more accurate predictions of human clearance.[3]

Data Presentation

The primary outcome of this assay is the determination of the intrinsic clearance of this compound. This is calculated from the rate of disappearance of the parent compound over time. The results can be summarized as follows:

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Cytosol

| Parameter | Value | Units |

| Half-Life (t½) | 15 | minutes |

| Intrinsic Clearance (CLint) | 95 | µL/min/mg protein |

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | This compound | Internal Standard (e.g., Carbamazepine) |

| Precursor Ion (m/z) | 450.2 | 237.1 |

| Product Ion (m/z) | 288.1 | 194.1 |

| Collision Energy (eV) | 35 | 30 |

| Cone Voltage (V) | 40 | 35 |

Experimental Protocols

This section details the methodology for determining the metabolic stability of this compound in human liver cytosol.

Materials and Reagents:

-

This compound

-

Pooled Human Liver Cytosol (commercially available)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Internal Standard (e.g., Carbamazepine)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Control compounds (e.g., a known stable compound and a known labile compound)

Equipment:

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

96-well plates

-

Pipettes

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4). Dilute to 100 mM for the assay.

-

Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in acetonitrile to working concentrations.

-

Prepare a stock solution of the internal standard (e.g., 1 mg/mL Carbamazepine) in methanol. The final concentration for quenching the reaction should be around 100-200 ng/mL.

-

-

Incubation:

-

Thaw the pooled human liver cytosol on ice.

-

Prepare the incubation mixture in a 96-well plate. For each time point, the final incubation volume will be 200 µL.

-

The final concentration of human liver cytosol protein in the incubation should be 1 mg/mL.

-

The final concentration of this compound should be 1 µM.

-

Pre-incubate the cytosol and buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to the pre-warmed cytosol mixture.

-

Incubate at 37°C with gentle shaking.

-

Take aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard to the incubation aliquot.

-

Vortex the samples to precipitate the protein.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of this compound.

-

The peak area ratio of this compound to the internal standard is used for quantification.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein).

-

Visualizations

Caption: Experimental workflow for the human liver cytosol stability assay.

Caption: Metabolic pathway of this compound by Aldehyde Oxidase.

References

In Vitro Metabolism of PF-945863 in S9 Fractions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vitro metabolism of PF-945863, a compound known to be a substrate for aldehyde oxidase (AO). The primary focus is on the use of liver S9 fractions as an in vitro model system to characterize the metabolic fate of this compound. This document outlines detailed experimental protocols, presents available quantitative data, and includes visualizations of the metabolic pathway and experimental workflow to guide researchers in designing and executing their own studies.

Introduction

This compound is a pharmaceutical compound whose metabolism is predominantly mediated by aldehyde oxidase (AO), a cytosolic enzyme abundant in the liver.[1][2] Understanding the in vitro metabolism of this compound is crucial for predicting its in vivo pharmacokinetic properties, including clearance and potential drug-drug interactions. Liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, are a valuable tool for studying the metabolism of compounds like this compound that are substrates for non-cytochrome P450 enzymes such as AO.[2][3][4] This document provides the necessary protocols and data to facilitate such investigations.

Data Presentation

| Parameter | Value | In Vitro System | Reference |

| Unbound Intrinsic Clearance (CLint,u) | Value not explicitly stated, but used in a correlation study | Pooled Human Liver S9 Fractions | [1] |

| Fraction Metabolized by Aldehyde Oxidase (fm,AO) | 0.63 | Not specified | |

| Predicted In Vitro Clearance | 38.8–44.6 ml/min/kg | Not specified | |

| Actual In Vitro Clearance | 35 ml/min/kg | Not specified |

Experimental Protocols

Protocol 1: Determination of Metabolic Stability of this compound in Human Liver S9 Fractions

Objective: To determine the rate of disappearance of this compound when incubated with human liver S9 fractions.

Materials:

-

This compound

-

Pooled human liver S9 fractions (commercially available)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Incubator (37°C)

-

Acetonitrile (or other suitable organic solvent for quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, combine the potassium phosphate buffer and the human liver S9 fraction. The final protein concentration of the S9 fraction in the incubation is typically 1 mg/mL.

-

Pre-warm the S9/buffer mixture at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add the this compound stock solution to the pre-warmed S9/buffer mixture to achieve the desired final substrate concentration (e.g., 1 µM).

-

Vortex gently to mix. This marks the initiation of the metabolic reaction.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C in a shaking water bath or incubator.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching of Reaction:

-

Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile, often containing an internal standard for analytical purposes) to stop the enzymatic reaction. The ratio of quenching solution to sample is typically 2:1 or 3:1 (v/v).

-

Vortex the samples vigorously to precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-